molecular formula C16H18 B1607452 3,4-Diethylbiphenyl CAS No. 61141-66-0

3,4-Diethylbiphenyl

Cat. No.: B1607452
CAS No.: 61141-66-0
M. Wt: 210.31 g/mol
InChI Key: ZTLWBQOFTIFRHI-UHFFFAOYSA-N
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Description

3,4-Diethylbiphenyl is an organic compound with the molecular formula C16H18. It consists of two benzene rings connected by a single bond, with ethyl groups attached to the 3rd and 4th positions of one of the benzene rings. This compound is a colorless liquid with a faint aromatic odor at room temperature and pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Diethylbiphenyl can be synthesized through various methods, including the Wurtz-Fittig reaction, Ullmann coupling, and Suzuki-Miyaura coupling.

Industrial Production Methods: Industrial production of this compound typically involves the Suzuki-Miyaura coupling due to its efficiency and mild reaction conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (such as toluene or dimethylformamide).

Chemical Reactions Analysis

3,4-Diethylbiphenyl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst to form the corresponding ethyl-substituted cyclohexane derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur on the benzene rings of this compound.

Scientific Research Applications

3,4-Diethylbiphenyl has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,4-Diethylbiphenyl involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, influencing cellular processes. For example, biphenyl derivatives have been shown to inhibit certain enzymes, leading to anti-inflammatory and antibacterial effects .

Comparison with Similar Compounds

3,4-Diethylbiphenyl can be compared with other biphenyl derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and physical properties.

Properties

IUPAC Name

1,2-diethyl-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18/c1-3-13-10-11-16(12-14(13)4-2)15-8-6-5-7-9-15/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLWBQOFTIFRHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C2=CC=CC=C2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90210035
Record name 3,4-Diethylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61141-66-0
Record name 3,4-Diethylbiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061141660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Diethylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIETHYLBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/784C3X9HQB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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